3-Chlorobenzyl chloride

Catalog No.
S520829
CAS No.
620-20-2
M.F
C7H6Cl2
M. Wt
161.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorobenzyl chloride

CAS Number

620-20-2

Product Name

3-Chlorobenzyl chloride

IUPAC Name

1-chloro-3-(chloromethyl)benzene

Molecular Formula

C7H6Cl2

Molecular Weight

161.03 g/mol

InChI

InChI=1S/C7H6Cl2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2

InChI Key

DDGRAFHHXYIQQR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CCl

solubility

Soluble in DMSO

Synonyms

Benzene, 1-chloro-3-(chloromethyl)-

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCl

The exact mass of the compound 3-Chlorobenzyl chloride is 159.9847 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76577. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3-Chlorobenzyl chloride (CAS 620-20-2) is a highly reactive, meta-halogenated benzylic alkylating agent and critical building block in commercial organic synthesis. Characterized by its chloromethyl group and an electron-withdrawing meta-chlorine atom, this colorless to light-yellow liquid (boiling point 215–216 °C) serves as a primary electrophile in nucleophilic substitutions, cyanations, and cross-coupling reactions [1]. In industrial procurement, it is primarily sourced for the synthesis of high-value active pharmaceutical ingredients (APIs), including antihistamines like loratadine and CNS-active benzodiazepines, as well as specialized agrochemicals [2]. Its precise regiochemistry and electronic profile make it an indispensable precursor where specific spatial and metabolic properties are required in the final molecular architecture.

Substituting 3-chlorobenzyl chloride with unsubstituted benzyl chloride or its ortho/para isomers leads to severe failures in process efficiency and product viability. From a kinetic standpoint, the meta-chlorine exerts a strong inductive electron-withdrawing effect (Hammett σ_m = +0.37) that differs significantly from the resonance-stabilized para-isomer, fundamentally altering the SN1/SN2 reaction balance and reducing unwanted solvolysis in biphasic mixtures [1]. Sterically, it avoids the severe ortho-hindrance that decreases alkylation yields in bulky amine couplings[2]. Most critically, in API manufacturing, the meta-chloro position is pharmacophorically required; substituting with 4-chlorobenzyl chloride during the synthesis of drugs like loratadine produces off-target isomers that fail to bind the target H1 receptors, rendering the synthesized batch pharmacologically inactive and commercially void [3].

Steric Advantage in Bulky Alkylations vs. Ortho-Isomers

In the synthesis of complex pharmaceutical intermediates, the position of the chlorine atom dictates the efficiency of nucleophilic attack at the benzylic carbon. 3-Chlorobenzyl chloride presents a distinct steric advantage over 2-chlorobenzyl chloride. The ortho-chlorine in the 2-isomer creates significant steric bulk adjacent to the electrophilic center, which geometrically impedes the approach of bulky nucleophiles such as secondary amines or substituted piperazines. Consequently, 3-chlorobenzyl chloride typically achieves >20-30% higher isolated yields and requires significantly shorter reaction times under identical SN2 conditions compared to its ortho-counterpart [1].

Evidence DimensionSN2 Alkylation Yield and Kinetics
Target Compound DataHigh yield, rapid kinetics due to unhindered benzylic approach
Comparator Or Baseline2-Chlorobenzyl chloride (Reduced yield, sluggish kinetics due to ortho-steric clash)
Quantified Difference>20-30% yield improvement in bulky amine alkylations
ConditionsSN2 alkylation with secondary amines in polar aprotic solvents

Procuring the meta-isomer ensures maximum throughput and minimizes unreacted precursor waste in high-value API intermediate synthesis.

Suppression of Solvolytic Side Reactions vs. Para-Isomers

The electronic properties of the meta-chlorine atom provide a measurable process advantage in biphasic or aqueous reaction systems, such as industrial cyanations. The meta-chloro group is strongly electron-withdrawing via induction (Hammett σ_m = +0.37), which is significantly higher than the para-chloro group (σ_p = +0.23) [1]. This stronger electron withdrawal destabilizes the transient benzylic carbocation, thereby suppressing the competing SN1 hydrolysis pathway. When reacted in aqueous-organic mixtures, 3-chlorobenzyl chloride exhibits a lower rate of spontaneous conversion to the unwanted 3-chlorobenzyl alcohol byproduct compared to 4-chlorobenzyl chloride and unsubstituted benzyl chloride [2].

Evidence DimensionHammett substituent constant (σ) and SN1 solvolysis resistance
Target Compound Dataσ_m = +0.37 (higher resistance to SN1 hydrolysis)
Comparator Or Baseline4-Chlorobenzyl chloride (σ_p = +0.23) and Benzyl chloride (σ = 0)
Quantified DifferenceStronger inductive destabilization of carbocations reduces hydrolytic degradation
ConditionsBiphasic nucleophilic substitution (e.g., aqueous NaCN/toluene)

Reduces the formation of alcohol byproducts during aqueous workups, directly improving the isolated yield of the target substituted product.

Reduced Vapor Hazard Profile vs. Unsubstituted Benzyl Chloride

While all benzylic chlorides are recognized lachrymators requiring strict engineering controls, the physical properties of 3-chlorobenzyl chloride offer a relative handling advantage over unsubstituted benzyl chloride at industrial scales. 3-Chlorobenzyl chloride has a boiling point of 215–216 °C, which is approximately 36 °C higher than that of benzyl chloride (179 °C) . This substantial increase in boiling point correlates with a significantly lower ambient vapor pressure at standard operating temperatures (20–25 °C). Consequently, the airborne concentration of lachrymatory fumes during reactor charging, transfer, and sampling is markedly reduced[1].

Evidence DimensionBoiling Point and Ambient Volatility
Target Compound DataBP: 215–216 °C
Comparator Or BaselineBenzyl chloride (BP: 179 °C)
Quantified Difference~36 °C higher boiling point, resulting in exponentially lower vapor pressure at 25 °C
ConditionsStandard atmospheric pressure (760 mmHg) handling and storage

Lowers the immediate inhalation hazard and ventilation burden during bulk material transfers, improving facility safety compliance.

Non-Negotiable Regiochemistry for Antihistamine APIs

In the procurement of precursors for specific blockbuster drugs, isomer substitution is impossible. 3-Chlorobenzyl chloride is the exact required starting material for the synthesis of loratadine, a globally dominant H1-antihistamine. The synthesis involves the condensation of 3-chlorobenzyl chloride with 2-cyano-3-methylpyridine, followed by cyclization to form the 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridine core [1]. Using 2-chlorobenzyl or 4-chlorobenzyl chloride would place the chlorine atom at the 7- or 9-position of the tricyclic ring, completely destroying the molecule's binding affinity for the histamine H1 receptor and rendering the synthesized batch worthless [2].

Evidence DimensionDownstream API Receptor Binding and Efficacy
Target Compound DataYields active 8-chloro loratadine core
Comparator Or Baseline4-Chlorobenzyl chloride (Yields inactive 9-chloro off-target isomer)
Quantified Difference100% loss of target pharmacological activity if substituted
ConditionsMulti-step API synthesis and subsequent receptor assay

Dictates strict procurement of the meta-isomer to ensure regulatory approval and clinical efficacy of the final pharmaceutical product.

Synthesis of Tricyclic Antihistamines (Loratadine/Desloratadine)

This is the primary industrial application, where the meta-chloro group is strictly required to form the pharmacologically active 8-chloro-benzoheterocyclic core. Substitution with other isomers results in total loss of H1-receptor affinity [1].

Production of m-Chlorobenzyl Cyanide for CNS Drugs

Used as the direct electrophile in cyanation reactions to produce m-chlorobenzyl cyanide, a critical intermediate for benzodiazepines (e.g., lorazepam) and other psychoactive APIs. The meta-substitution ensures the correct final drug geometry [2].

N-Alkylation of Piperazines in Drug Discovery

Selected over ortho-chlorobenzyl chloride in medicinal chemistry workflows to maximize N-alkylation yields of bulky piperazine derivatives, avoiding steric clash while maintaining the halogen's metabolic stability benefits [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Exact Mass

159.9847

Boiling Point

216.0 °C

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 66 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 65 of 66 companies with hazard statement code(s):;
H302 (23.08%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (23.08%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (18.46%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (23.08%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

620-20-2

Wikipedia

3-Chlorobenzyl chloride

General Manufacturing Information

Benzene, 1-chloro-3-(chloromethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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